Benperidol-d4 is a deuterated form of benperidol, a potent antipsychotic medication primarily used in the treatment of schizophrenia and hypersexuality syndromes. Benperidol is classified as a butyrophenone derivative and is known for its strong dopamine receptor antagonism, particularly at the D2 receptor. This compound was discovered by Janssen Pharmaceutica in 1961 and has been marketed since 1966, mainly in Europe, including countries like Germany, Belgium, Greece, Italy, the Netherlands, and the United Kingdom .
The synthesis of benperidol-d4 involves several steps that utilize deuterated reagents to incorporate deuterium into the final product. One common synthetic route begins with the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone. This reaction produces benperidol, which can be further modified to obtain benperidol-d4 by substituting hydrogen atoms with deuterium during the synthesis process .
Benperidol-d4 has a complex molecular structure characterized by its butyrophenone moiety. The molecular formula is , with a molar mass of approximately 381.451 g/mol. The deuterated version replaces specific hydrogen atoms with deuterium, enhancing its stability and allowing for more precise pharmacokinetic studies .
The structural representation can be described using various chemical notation systems:
CC(C(=O)C1=CC=CC=C1)N(C)C2=C(N=C(N2C)C(=O)C3=CC=CC=C3F)C=C(C)C(=O)C
InChI=1S/C22H24FN3O2/c1-15(2)20(26)23-22(25)21-17(19(24)16(3)4)11-9-7-5-6-8-10-11/h5-12H,15H2,1-4H3,(H,23,25)(H,24,26)/t15-,20+,21-,22-/m0/s1
Benperidol-d4 participates in various chemical reactions typical of antipsychotic compounds. It exhibits strong interactions with dopamine receptors through competitive binding mechanisms. The primary reactions involve its interaction with neurotransmitter systems in the brain, particularly through antagonism at dopamine D2 and D4 receptors .
The pharmacological activity of benperidol-d4 can be assessed through radiolabeled binding assays that measure its affinity for different receptors. These assays often utilize techniques such as HPLC to quantify binding interactions and assess pharmacodynamics.
Benperidol-d4 acts primarily as a dopamine receptor antagonist. The mechanism involves blocking D2 receptors in the central nervous system, which helps mitigate symptoms associated with psychosis and other disorders. It also exhibits some antagonistic activity at serotonin receptors (5-HT2A), although this is less pronounced compared to its effects on dopamine receptors .
The binding affinity of benperidol-d4 at various receptors can be quantified:
These values indicate that benperidol-d4 has a high potency as a D2 antagonist compared to other receptors .
Benperidol-d4 is typically presented as a white to off-white crystalline powder. Its solubility profile allows it to be administered orally.
The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperature variations. Its melting point and boiling point are consistent with other butyrophenone derivatives.
Relevant data include:
Benperidol-d4 is primarily used in scientific research settings to study the pharmacokinetics and pharmacodynamics of antipsychotic medications. Its deuterated form allows for enhanced tracking in metabolic studies and provides valuable insights into drug interactions within biological systems . Additionally, it may serve as a reference compound in studies assessing new therapeutic agents targeting similar pathways.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2